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Compound of Interest

Compound Name: 2-Ethoxycinnamic acid

Cat. No.: B6593145

An In-depth Technical Guide to the Physical Properties of 2-Ethoxycinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycinnamic acid (C11H120s3) is an aromatic carboxylic acid and a derivative of cinnamic
acid. As a member of the cinnamate family, it belongs to a class of compounds widely
investigated for their diverse biological activities and applications, ranging from roles as
synthetic intermediates in the pharmaceutical industry to components in cosmetics.
Understanding the fundamental physical properties of this compound is a critical first step in its
handling, characterization, formulation, and quality control.

This guide provides a comprehensive overview of the core physical properties of 2-
Ethoxycinnamic acid. It moves beyond a simple recitation of data to offer detailed, field-
proven experimental protocols for their determination. The causality behind methodological
choices is explained to ensure that researchers can not only replicate these procedures but
also understand the principles that guarantee data integrity and reliability.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is essential for any laboratory
or development work. The key physicochemical data for 2-Ethoxycinnamic acid are
summarized below.
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Property Value Source

(2E)-3-(2-ethoxyphenyl)prop-2-

IUPAC Name enoic acid [PubChem][1]
Molecular Formula C11H1203 [PubChem][1]
Molecular Weight 192.21 g/mol [PubChem][1]
Appearance White to cream or yellow solid [Thermo Scientific][2]

] ] 181-188 °C (Varies by source L
Melting Point ) [Thermo Scientific][2]
and purity)

Insoluble in water; Soluble in
Solubility ethanol, ether, DMSO,

acetone, chloroform

[Alchemist-chem][3],
[ChemicalBook][4]

pKa (Predicted) 4.14 (Strongest Acidic) [FooDB][5]

Experimental Determination of Physical Properties

The following sections detail robust methodologies for the empirical validation of the key
physical properties of 2-Ethoxycinnamic acid.

Melting Point Determination: A Criterion for Purity

Expertise & Experience: The melting point is one of the most fundamental and informative
physical properties of a solid organic compound. A sharp, narrow melting range (typically 0.5-
1.0°C) is a strong indicator of high purity, whereas the presence of impurities typically causes a
depression and broadening of the melting range.[6] This phenomenon, known as melting point
depression, is a colligative property that provides a rapid and cost-effective method for
preliminary purity assessment.

Self-Validating Protocol for Melting Point Determination:
e Sample Preparation:

o Ensure the 2-Ethoxycinnamic acid sample is completely dry, as residual solvent will act
as an impurity.
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o Place a small amount of the crystalline solid onto a clean, dry watch glass.

o Obtain a glass capillary tube (sealed at one end) and gently tap the open end into the
sample powder.[7]

o Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to
compact the solid into the bottom sealed end.[7][8] The packed sample should be
approximately 1-2 mm high.[6]

e Apparatus Setup & Measurement:
o Use a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp).

o Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (10-
20°C/minute) to quickly determine an approximate melting range. This saves time during
the precise measurement.[8]

o Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the
approximate melting point.[7] Set a slow ramp rate of 1-2°C per minute.[8] A slow rate is
critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

o Insert the capillary tube into the apparatus.[7]

o Data Recording & Interpretation:

o Observe the sample through the magnified viewfinder.

o Record the temperature at which the first drop of liquid appears (T1).

o Record the temperature at which the entire sample has completely melted into a clear
liquid (T2).[9]

o The melting point is reported as the range T1 - T2. For a pure sample, this range should be
narrow.

o Perform at least two careful determinations to ensure consistency and report the average.
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Diagram: Melting Point Determination Workflow A logical flow for obtaining an accurate melting
point.
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Solubility Profiling: Elucidating Functional Group
Characteristics

Expertise & Experience: Solubility testing is a classical qualitative analysis technique that
provides significant insight into the structural characteristics of a molecule, particularly its
polarity and the presence of acidic or basic functional groups.[10][11] For 2-Ethoxycinnamic
acid, its carboxylic acid moiety is the dominant factor governing its solubility in aqueous
solutions of varying pH. The principle of "like dissolves like" dictates its behavior in organic
solvents.

Self-Validating Protocol for Qualitative Solubility Testing:
» General Procedure:
o For each test, add ~25 mg of 2-Ethoxycinnamic acid to a small test tube.
o Add ~0.75 mL of the solvent in portions, shaking vigorously after each addition.[12]

o "Soluble" is defined as the complete dissolution of the solid to form a homogeneous
solution.

e Solvent Sequence & Rationale:

o Test 1: Water (H20): The molecule's large non-polar aromatic and alkyl portions are
expected to outweigh the polarity of the carboxylic acid group, rendering it insoluble in
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water.[10]

o Test 2: 5% Aqueous Sodium Hydroxide (NaOH): As a carboxylic acid, it is expected to be
readily soluble.

» Causality: NaOH is a strong base that deprotonates the carboxylic acid (pKa ~4.14) to
form the highly polar and water-soluble sodium 2-ethoxycinnamate salt. This positive
result is strong evidence for an acidic functional group.

o Test 3: 5% Aqueous Sodium Bicarbonate (NaHCOs): Expected to be soluble.

» Causality: NaHCO:s is a weaker base than NaOH. It will only dissolve acids that are
stronger than carbonic acid (pKa ~6.4). Since carboxylic acids (pKa ~3-5) meet this
criterion, dissolution (often with effervescence of CO2z) confirms the presence of a
carboxylic acid specifically, distinguishing it from less acidic phenols (pKa ~10).[12]

o Test 4: 5% Aqueous Hydrochloric Acid (HCI): Expected to be insoluble.

» Causality: In an acidic medium, the carboxylic acid remains in its neutral, protonated
form and thus remains water-insoluble. This test is primarily used to detect basic
functional groups like amines.[12]

o Test 5: Organic Solvents (e.g., Ethanol, Diethyl Ether): Expected to be soluble.

» Causality: The significant non-polar character of the molecule allows it to dissolve in
organic solvents of moderate to high polarity through favorable intermolecular
interactions.[3][4]

Diagram: Solubility Analysis Flowchart A decision tree for characterizing an unknown via
solubility.
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Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and identity
of 2-Ethoxycinnamic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the functional
groups present in a molecule. Each functional group absorbs infrared radiation at a
characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching,
bending). The resulting spectrum is a unique molecular fingerprint.

Self-Validating Protocol (KBr Pellet Method):
e Sample Preparation:

o Trustworthiness: This method requires scrupulous attention to dryness. Potassium
bromide (KBr) is hygroscopic; absorbed moisture will produce a broad O-H stretching
band around 3400 cm~1, which can interfere with the analysis.

o Gently grind 1-2 mg of 2-Ethoxycinnamic acid with 100-200 mg of dry, spectroscopy-
grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is
obtained.[13]

o Transfer the powder to a pellet die.

o Place the die under a hydraulic press and apply a force of approximately 8 tons for several
minutes to form a transparent or translucent pellet.[14]

e Spectrum Acquisition:

o Place a blank KBr pellet (containing no sample) in the spectrometer and run a background
scan.[15] This is a critical self-validating step that subtracts the absorbance from
atmospheric CO2z and Hz0, as well as any absorbance from the KBr matrix itself.

o Replace the blank with the sample pellet and acquire the sample spectrum.

Expected Characteristic Absorptions for 2-Ethoxycinnamic Acid:
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Wavenumber (cm~—?) Vibration Type Functional Group
~2500-3300 O-H stretch (very broad) Carboxylic Acid

~3030 C-H stretch (aromatic) Benzene Ring

~2850-2980 C-H stretch (aliphatic) Ethoxy Group (-CHz, -CH3)
~1680-1700 C=0 stretch Conjugated Carboxylic Acid
~1625 C=C stretch Alkene (conjugated)
~1450-1600 C=C stretches Aromatic Ring

~1250-1300 C-O stretch Carboxylic Acid / Aryl Ether

Diagram: KBr Pellet Preparation Workflow A standardized procedure for solid-state FTIR

analysis.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet
and visible regions, which corresponds to electronic transitions within a molecule. It is
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particularly useful for analyzing compounds with conjugated Tt-electron systems, such as the
aromatic ring and adjacent double bond in 2-Ethoxycinnamic acid.[16][17] The spectrum
provides information about the extent of conjugation.

Self-Validating Protocol:
e Solvent and Sample Preparation:

o Select a UV-grade solvent that does not absorb in the region of interest (typically 200-400
nm). Methanol or ethanol are common choices.[18]

o Prepare a dilute stock solution of 2-Ethoxycinnamic acid of a precisely known
concentration. Perform serial dilutions to obtain a final concentration that gives a
maximum absorbance reading between 0.2 and 1.0 for optimal accuracy.

e Spectrum Acquisition:

o

Use a matched pair of quartz cuvettes (glass absorbs UV light below ~340 nm).

[¢]

Fill one cuvette with the pure solvent to use as the reference or blank. Place it in the
reference beam of a double-beam spectrophotometer.

[¢]

Rinse the second cuvette with the sample solution before filling it and placing it in the
sample beam.

[¢]

Run a baseline correction (autozero) with the solvent-filled cuvette in both beams.

[¢]

Scan the sample across the desired wavelength range (e.g., 200-400 nm) to generate an
absorbance spectrum.

o Data Analysis:

o ldentify the wavelength(s) of maximum absorbance (Amax). For aromatic compounds like
this, multiple bands corresponding to 11— 11* transitions are expected.[17][18]

o The primary bands for aromatic systems typically appear near 205 nm and a less intense
series of bands between 255-275 nm.[16]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the
precise molecular structure of an organic compound. It provides detailed information about the
chemical environment, connectivity, and number of different types of protons (*H NMR) and
carbons (3*C NMR) in a molecule.

Self-Validating Protocol (*H NMR):
e Sample Preparation:

o Dissolve 5-10 mg of 2-Ethoxycinnamic acid in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDClIs, or DMSO-dse) in a clean NMR tube.

o Causality: Deuterated solvents are used because deuterium (2H) resonates at a much
different frequency than protons (*H), rendering the solvent invisible in the H NMR
spectrum and preventing a massive solvent signal from obscuring the sample signals.

o Add a small amount of an internal standard, typically tetramethylsilane (TMS), which
provides a reference peak at 0.00 ppm.

e Spectrum Acquisition & Analysis:
o Acquire the spectrum on a calibrated NMR spectrometer.
o Analyze the resulting spectrum based on four key features:

= Chemical Shift (d): The position of a signal indicates the electronic environment of the
protons. Aromatic protons are deshielded by the ring current and appear downfield (6.5-
8.0 ppm).[16]

» [ntegration: The area under each signal is proportional to the number of protons it
represents.

= Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet,
triplet) reveals the number of neighboring protons.
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» Coupling Constant (J): The distance between split peaks provides information on
connectivity and, for the vinylic protons, can confirm the trans stereochemistry (typically
a large J value of ~16 Hz).

Predicted *H NMR Signals for 2-Ethoxycinnamic Acid (in CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic Acid (-

~11-12 Broad Singlet 1H

COOH)

Vinylic Proton (-
~7.8-8.0 Doublet (J = 16 Hz) 1H

CH=CH-COOH)
~6.8-7.5 Multiplet 4H Aromatic Protons

Vinylic Proton (Ar-
~6.4-6.6 Doublet (J = 16 Hz) 1H

CH=CH-)

Ethoxy Methylene (-O-
~4.1 Quartet 2H

CH2-CH5)

Ethoxy Methyl (-O-
~1.4 Triplet 3H Y v

CH2-CH?3)

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 2-Ethoxycinnamic acid
is considered an irritant.[1]

o Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause
respiratory irritation (H335).[1]

e Precautions: Standard laboratory personal protective equipment (PPE) should be worn,
including safety goggles, nitrile gloves, and a lab coat. All manipulations should be
performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

Conclusion
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The physical and spectroscopic properties of 2-Ethoxycinnamic acid are well-defined and can
be reliably determined using standard, self-validating laboratory protocols. A thorough
characterization, beginning with melting point and solubility assessments and confirmed by
spectroscopic analysis (FTIR, UV-Vis, and NMR), is fundamental to ensuring the identity, purity,
and quality of the material. For professionals in research and drug development, a mastery of
these techniques and the principles behind them is essential for advancing a compound from
the laboratory bench to potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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